

Application Notes: SCH-23390 Hydrochloride for Investigating Animal Models of Psychosis

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Compound of Interest

Compound Name: SCH-23390 hydrochloride

Cat. No.: B140886

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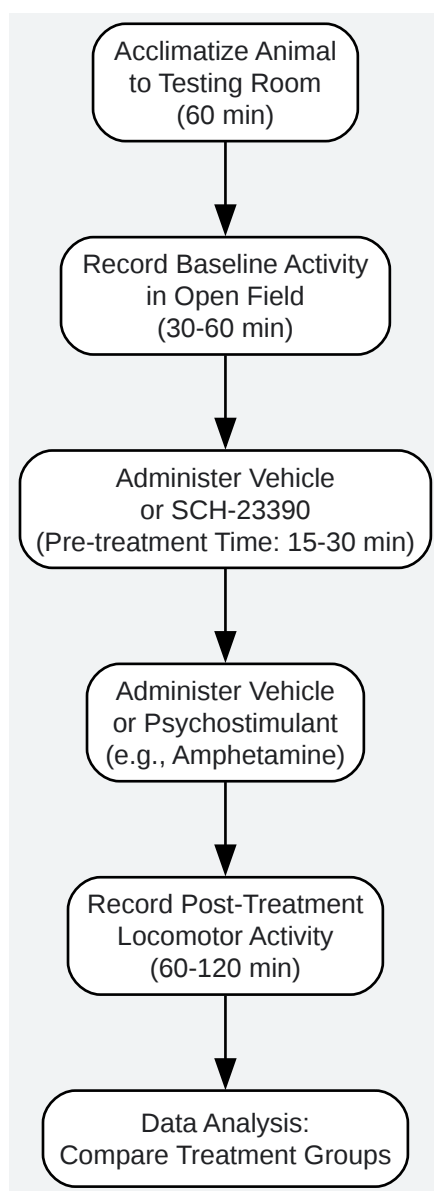
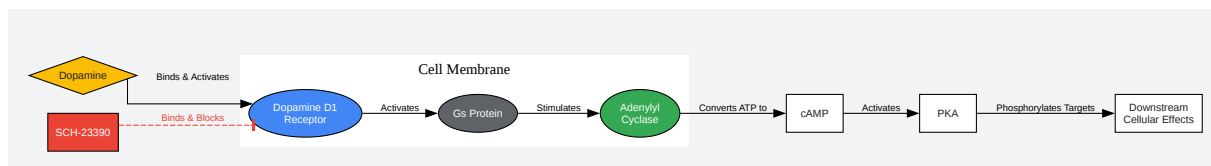
Introduction

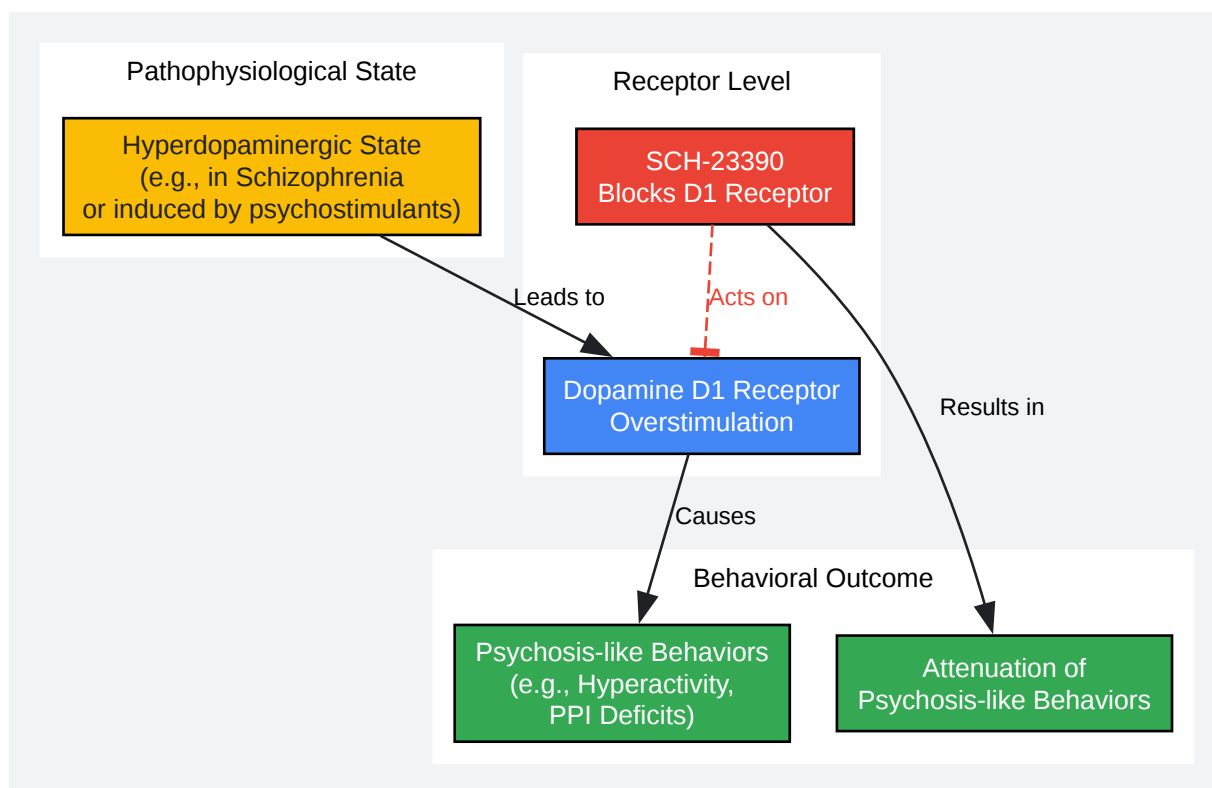
SCH-23390 hydrochloride is a potent and selective antagonist of the dopamine D1-like receptor family (D1 and D5 subtypes).[1][2] This characteristic makes it an invaluable pharmacological tool for researchers investigating the role of the dopaminergic system, particularly D1 receptor signaling, in the pathophysiology of psychosis. Animal models are crucial for dissecting the neurobiological underpinnings of psychiatric disorders like schizophrenia, and SCH-23390 is frequently used to validate these models and explore potential therapeutic mechanisms.[1][3] These application notes provide an overview of SCH-23390's mechanism of action, its use in key behavioral paradigms relevant to psychosis, and detailed protocols for its application.

Mechanism of Action

SCH-23390's primary mechanism is the competitive blockade of D1 and D5 dopamine receptors.[2] These G-protein coupled receptors are typically linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). By antagonizing these receptors, SCH-23390 inhibits this signaling cascade. While highly selective for D1-like receptors, it's noteworthy that at higher concentrations, SCH-23390 can also exhibit affinity for serotonin receptors (5-HT2 and 5-HT1C).[1][2] More recent evidence also suggests it can function as a positive allosteric modulator of the Sigma-1 receptor, which could contribute to its overall pharmacological profile.

[4] Researchers should consider these potential off-target effects when interpreting results, particularly at higher dose ranges.





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References

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